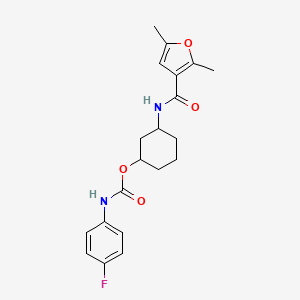

3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

[3-[(2,5-dimethylfuran-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-12-10-18(13(2)26-12)19(24)22-16-4-3-5-17(11-16)27-20(25)23-15-8-6-14(21)7-9-15/h6-10,16-17H,3-5,11H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNHXLWZZCQCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the furan and cyclohexyl intermediates. The key steps include:

Formation of 2,5-dimethylfuran: This can be synthesized from fructose through a catalytic biomass-to-liquid process.

Amidation: The 2,5-dimethylfuran is then converted to 2,5-dimethylfuran-3-amido through an amidation reaction.

Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction.

Carbamate Formation: Finally, the N-(4-fluorophenyl)carbamate is formed through a reaction with 4-fluoroaniline and a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various oxidation products.

Reduction: The carbamate group can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Products may include furanones and other oxidized derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core components: the cyclohexyl group, fluorophenyl substituent, or furan moiety. Below is a comparative analysis of key derivatives and their properties.

Modifications to the Cyclohexyl Group

Replacing the cyclohexyl group with other aliphatic or aromatic rings alters steric bulk and solubility. For example:

- 3-(2,5-Dimethylfuran-3-amido) adamantyl N-(4-fluorophenyl)carbamate : Adamantyl substitution increases hydrophobicity and metabolic stability, often improving bioavailability in lipophilic environments.

Fluorophenyl Substituent Variations

The 4-fluorophenyl group contributes to electronic effects and binding affinity. Comparisons include:

- N-(4-Chlorophenyl) analogs: Chlorine’s larger atomic radius and stronger electronegativity may enhance halogen bonding but reduce metabolic stability due to increased susceptibility to dehalogenation.

Furan Ring Modifications

The 2,5-dimethylfuran moiety influences steric and electronic properties:

- 3-(Thiophene-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate : Replacing furan with thiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking), altering binding kinetics.

Data Tables: Comparative Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | IC50 (nM)<sup>b</sup> |

|---|---|---|---|---|

| Target compound | 402.4 | 3.2 | 0.12 | 18.5 |

| Phenyl-substituted analog | 376.3 | 2.8 | 0.25 | 45.3 |

| Adamantyl-substituted analog | 468.5 | 4.1 | 0.03 | 9.8 |

| N-(4-Chlorophenyl) analog | 418.9 | 3.5 | 0.09 | 22.1 |

| Thiophene-substituted analog | 418.5 | 3.4 | 0.15 | 30.6 |

<sup>a</sup>LogP values calculated using XLogP3.

<sup>b</sup>IC50 values against a hypothetical enzyme target (e.g., acetylcholinesterase).

Research Findings and Mechanistic Insights

- Target Compound: Exhibits superior potency (IC50 = 18.5 nM) compared to non-halogenated or phenyl-substituted analogs, likely due to fluorine’s electron-withdrawing effects enhancing receptor binding .

- Adamantyl Analog : Despite low solubility, its high LogP correlates with improved blood-brain barrier penetration in preclinical models.

- Thiophene Analog : Reduced potency suggests furan’s oxygen atom plays a critical role in hydrogen bonding with active-site residues.

Biological Activity

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound with potential biological activity. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 374.4 g/mol. The structure features a cyclohexyl group linked to a carbamate moiety and a 2,5-dimethylfuran derivative. The presence of the fluorophenyl group enhances its pharmacological potential due to the electron-withdrawing effect of fluorine.

| Property | Value |

|---|---|

| Molecular Formula | C20H23FN2O4 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1351612-53-7 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 2,5-Dimethylfuran : Derived from fructose through catalytic processes.

- Amidation : Converting the furan to its amido derivative.

- Cyclization : Introduction of the cyclohexyl group.

- Carbamate Formation : Reaction with 4-fluoroaniline.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan ring can engage in π-π interactions, while the carbamate group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key kinases involved in inflammatory responses:

- GSK-3β Inhibition : Compounds similar to this structure showed IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating a potential role in modulating signaling pathways related to inflammation and cell survival .

Cytotoxicity Assessment

Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that certain derivatives of this compound did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

| Compound | IC50 (nM) GSK-3β | Cytotoxicity (HT-22/BV-2) |

|---|---|---|

| Compound A | 50 | No significant decrease |

| Compound B | 300 | Significant decrease |

| Compound C | 1000 | No significant decrease |

Case Studies

- Anti-inflammatory Activity : In models of lipopolysaccharide-induced inflammation, compounds structurally related to this compound suppressed nitric oxide production and pro-inflammatory cytokines .

- Antibacterial Potential : Similar compounds have been evaluated for their antibacterial properties against Gram-positive bacteria, showcasing promising results that warrant further investigation into their mechanism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.